(R)-1-Methyl hydrogen 3-methylglutarate

Catalog No.
S1942095
CAS No.
63473-60-9
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Methyl hydrogen 3-methylglutarate

CAS Number

63473-60-9

Product Name

(R)-1-Methyl hydrogen 3-methylglutarate

IUPAC Name

(3R)-5-methoxy-3-methyl-5-oxopentanoic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

BYBMHSADRRMVHY-RXMQYKEDSA-N

SMILES

CC(CC(=O)O)CC(=O)OC

Canonical SMILES

CC(CC(=O)O)CC(=O)OC

Isomeric SMILES

C[C@H](CC(=O)O)CC(=O)OC
  • Chiral Building Block

    Due to its chiral center (designated by (R) in the name), (R)-1-Methyl hydrogen 3-methylglutarate could be a valuable building block in the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (R)-1-Methyl hydrogen 3-methylglutarate could be used to introduce a specific chirality into a target molecule ()

  • Metabolic Studies

    The molecule's structure shares similarities with 3-methylglutaric acid, a metabolite involved in the mevalonate pathway, which is essential for cholesterol biosynthesis. Studying the cellular uptake and metabolism of (R)-1-Methyl hydrogen 3-methylglutarate could provide insights into this pathway or potentially serve as a tool to modulate it ().

(R)-1-Methyl hydrogen 3-methylglutarate is a chiral compound classified as a monoester of 3-methylglutaric acid. Its chemical formula is C7H12O4C_7H_{12}O_4 and it has a molecular weight of approximately 160.17 g/mol. This compound is recognized for its role as an important chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules . The stereochemistry of (R)-1-Methyl hydrogen 3-methylglutarate contributes to its unique properties and reactivity compared to its enantiomers and other structural analogs.

Typical of esters, including:

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 3-methylglutaric acid and methanol.
  • Transesterification: This compound can react with alcohols to form new esters, which is useful in synthesizing diverse derivatives.
  • Reduction: The ester can undergo reduction reactions to yield corresponding alcohols, further expanding its utility in synthetic chemistry .

Several methods exist for synthesizing (R)-1-Methyl hydrogen 3-methylglutarate:

  • Esterification: The direct esterification of 3-methylglutaric acid with methanol under acidic conditions can yield the desired monoester.
  • Chiral Resolution: The racemic mixture can be resolved using chiral reagents or enzymes to isolate the (R)-enantiomer.
  • Asymmetric Synthesis: Advanced synthetic methods may involve asymmetric synthesis techniques, such as using chiral catalysts or auxiliaries to produce (R)-1-Methyl hydrogen 3-methylglutarate selectively from achiral starting materials .

(R)-1-Methyl hydrogen 3-methylglutarate finds applications in several areas:

  • Pharmaceuticals: It serves as a chiral building block for the synthesis of various drugs and therapeutic agents.
  • Organic Synthesis: Utilized in the preparation of complex organic molecules, particularly those requiring specific stereochemistry.
  • Research: Employed in studies related to enzymatic reactions and metabolic pathways involving 3-methylglutarate derivatives .

Interaction studies involving (R)-1-Methyl hydrogen 3-methylglutarate often focus on its role as a substrate or product in enzymatic reactions. For example, research into the enzymatic pathways involving 3-methylglutaconyl-CoA hydratase has highlighted how derivatives of this compound may interact with specific enzymes involved in amino acid metabolism. These studies provide insights into the biochemical roles and potential therapeutic implications of compounds derived from (R)-1-Methyl hydrogen 3-methylglutarate

Several compounds share structural similarities with (R)-1-Methyl hydrogen 3-methylglutarate, including:

  • 3-Methylglutaric Acid: The parent compound from which (R)-1-Methyl hydrogen 3-methylglutarate is derived; it lacks the methyl ester functionality.
  • (S)-1-Methyl hydrogen 3-methylglutarate: The enantiomer of (R)-1-Methyl hydrogen 3-methylglutarate; differences in stereochemistry may lead to different reactivity and biological activity.
  • 2-Methylbutyric Acid: A branched-chain carboxylic acid that shares some metabolic pathways but differs structurally.

Comparison Table

CompoundStructure TypeUnique Features
(R)-1-Methyl hydrogen 3-methylglutarateMonoesterChiral building block for pharmaceuticals
3-Methylglutaric AcidDicarboxylic AcidParent compound; involved in metabolic disorders
(S)-1-Methyl hydrogen 3-methylglutarateMonoesterEnantiomer; potential differences in biological activity
2-Methylbutyric AcidCarboxylic AcidDifferent metabolic pathways; not directly related

This comparison highlights the uniqueness of (R)-1-Methyl hydrogen 3-methylglutarate within its chemical family, particularly regarding its applications and role as a chiral building block.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl (R)-(+)-3-methylglutarate

Dates

Modify: 2023-08-16

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